

# Introduction: Defining a Versatile Chemical Intermediate

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## Compound of Interest

Compound Name: *alpha-Sulfophenylacetic acid*

Cat. No.: *B1210078*

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**alpha-Sulfophenylacetic acid**, systematically named 2-phenyl-2-sulfoacetic acid, is an organosulfur compound of significant interest in medicinal chemistry and biochemical research. [1][2] With the molecular formula  $C_8H_8O_5S$  and a molecular weight of 216.21 g/mol, its structure is characterized by a phenylacetic acid core functionalized with a sulfonic acid group at the alpha ( $\alpha$ ) position. [1][2] This unique arrangement of two distinct acidic moieties on a single benzylic carbon imparts a compelling set of chemical properties that make it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. [1] Notably, it serves as a key building block for developing inhibitors of protein tyrosine phosphatases, enzymes critical to cellular signaling pathways. [1] This guide provides an in-depth exploration of its core chemical properties, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

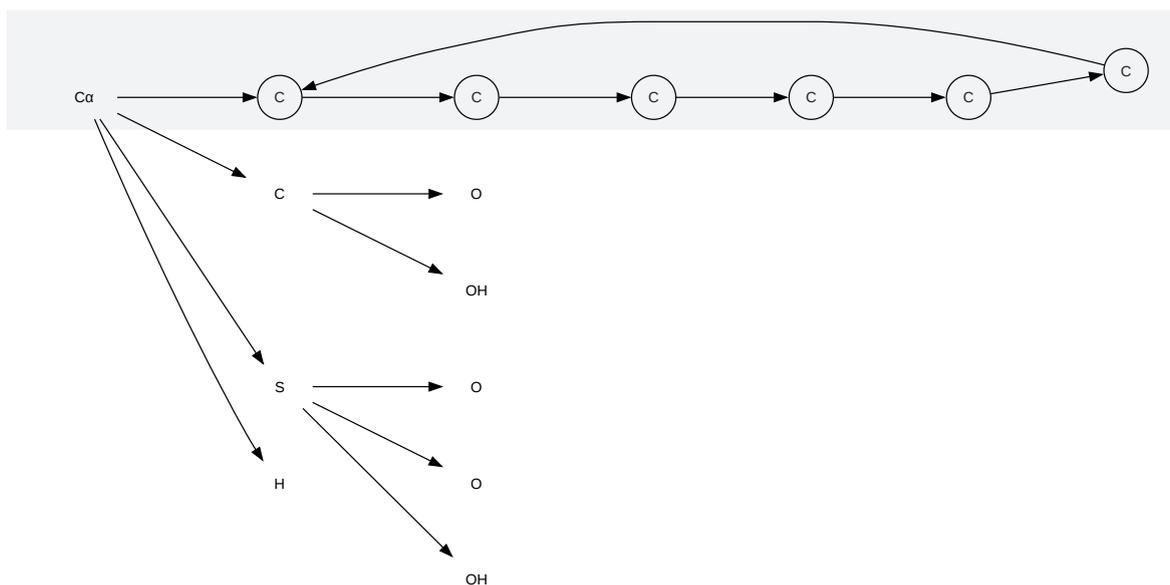
## Molecular Structure and Physicochemical Characteristics

The foundation of **alpha-sulfophenylacetic acid**'s utility lies in its molecular architecture and the resulting physical properties. Understanding these characteristics is paramount for its effective handling, reaction design, and application.

### Molecular Structure

The molecule consists of a chiral center at the alpha-carbon, which is bonded to a phenyl group, a carboxyl group, a sulfo group, and a hydrogen atom. This structure dictates its

reactivity and interactions.



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Caption: Molecular structure of **alpha-Sulfoethylacetic acid**.

## Physicochemical Data

The compound's physical properties are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

Property	Value	Source
IUPAC Name	2-phenyl-2-sulfoacetic acid	[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>5</sub> S	[1][2]
Molecular Weight	216.21 g/mol	[2]
Melting Point	~225 °C	[3]
Predicted Density	1.587 ± 0.06 g/cm <sup>3</sup>	[1][3]
Appearance	Off-white powder/solid	[4]
Solubility	High solubility in aqueous solutions (>0.5 mg/mL at pH 6)	[1]

The high water solubility is a direct consequence of the two polar acidic groups, which readily form hydrogen bonds with water.[1] In the solid state, the molecule forms stable crystal lattices stabilized by extensive intermolecular hydrogen bonding networks between these acidic groups.[1]

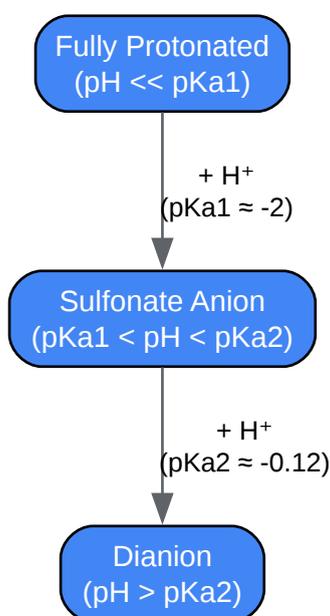
## Acidity and Ionization Behavior: A Diprotic System

A defining feature of **alpha-sulfophenylacetic acid** is its nature as a diprotic acid.[1] The presence of both a carboxylic acid and a sulfonic acid group results in two distinct ionization events.

- Sulfonic Acid Group (-SO<sub>3</sub>H):** This group is exceptionally acidic, with a predicted pKa value approaching -2.[1] The high acidity stems from the stability of the resulting sulfonate anion (R-SO<sub>3</sub><sup>-</sup>), which is resonance-stabilized across three oxygen atoms. In nearly all practical aqueous environments (pH > 0), this group can be considered fully deprotonated.
- Carboxylic Acid Group (-COOH):** While less acidic than the sulfonic acid, the carboxylic acid group is significantly stronger than that of a simple alkyl carboxylic acid. Its acidity is enhanced by the powerful electron-withdrawing inductive effect of the adjacent sulfonate

group. The predicted pKa for the compound as a whole is  $-0.12 \pm 0.50$ , reflecting the profound influence of the sulfo moiety.[1][3]

This dual-acid character is crucial for its biological applications, as it allows for strong electrostatic interactions and hydrogen bonding with basic residues in enzyme active sites.[1]



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Caption: Ionization states of **alpha-sulfophenylacetic acid**.

## Chemical Reactivity and Synthetic Utility

The reactivity profile of **alpha-sulfophenylacetic acid** is dictated by its two functional groups, which exhibit distinct chemical behaviors.

### Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic modification. Its reactivity is enhanced by the electron-withdrawing nature of the alpha-sulfonate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1]

- **Amidation:** It readily reacts with primary and secondary amines under standard peptide coupling conditions (e.g., using coupling agents like HATU or EDC) to form a diverse library of amide derivatives. This is a common strategy for developing enzyme inhibitors.[1]

- Esterification: Standard esterification reactions with alcohols can be performed, typically under acidic catalysis, to yield the corresponding esters.[1]
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ), although this requires careful control to avoid side reactions.

## Reactions of the Sulfonic Acid Group

The sulfonic acid group is chemically robust and generally unreactive toward nucleophilic substitution due to the strength of the S-O bonds and the stability of the sulfonate anion.[1]

However, it can be converted into other functional groups:

- Sulfonamide Formation: While less common than amidation of the carboxyl group, the sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or  $\text{PCl}_5$ ), which then reacts with amines to form sulfonamides. Sulfonamides are a well-known pharmacophore in many drug classes.[1]
- Electrostatic Interactions: The negatively charged sulfonate group readily participates in non-covalent interactions, such as hydrogen bonding and electrostatic associations with cationic species, which is key to its role in enzyme binding.[1]

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **alpha-sulfophenylacetic acid**. The expected spectral features are outlined below.

### Nuclear Magnetic Resonance ( $^1\text{H}$ and $^{13}\text{C}$ NMR)

- $^1\text{H}$  NMR: The proton spectrum would be expected to show a complex multiplet in the aromatic region (typically  $\sim 7.2$ - $7.6$  ppm) corresponding to the five protons of the phenyl ring. A key signal would be a singlet for the lone proton on the alpha-carbon, likely shifted downfield due to the deshielding effects of the adjacent phenyl, carboxyl, and sulfo groups. The acidic protons of the  $-\text{COOH}$  and  $-\text{SO}_3\text{H}$  groups are often broad and may exchange with deuterium in solvents like  $\text{D}_2\text{O}$ , causing them to disappear from the spectrum.

- $^{13}\text{C}$  NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically  $\sim 170\text{-}180$  ppm), and the alpha-carbon, which would be significantly influenced by its three electron-withdrawing substituents.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.<sup>[5][6]</sup>

- A very broad absorption band is expected from  $\sim 2500$  to  $3300\text{ cm}^{-1}$  due to the O-H stretching of the hydrogen-bonded carboxylic acid.
- A sharp, strong C=O stretching absorption should appear around  $1700\text{-}1725\text{ cm}^{-1}$ .
- Strong, characteristic absorptions for the S=O stretching of the sulfonic acid group are expected in the regions of  $1340\text{-}1350\text{ cm}^{-1}$  (asymmetric) and  $1150\text{-}1165\text{ cm}^{-1}$  (symmetric).

## UV-Visible (UV-Vis) Spectroscopy

The phenyl group is the primary chromophore. UV-Vis spectroscopy would reveal absorptions characteristic of the benzene ring, typically showing a strong band below  $220\text{ nm}$  and weaker, fine-structured bands between  $240\text{-}270\text{ nm}$ , corresponding to  $\pi \rightarrow \pi^*$  electronic transitions.<sup>[6][7]</sup>

## Stability and Degradation Profile

For applications in drug development, understanding a compound's stability is non-negotiable.<sup>[8]</sup>

- Thermal and Storage Stability: **alpha-Sulfophenylacetic acid** demonstrates good chemical stability under ambient, dry storage conditions.<sup>[1]</sup> To ensure long-term integrity, it should be stored in sealed containers protected from moisture at temperatures below  $25^\circ\text{C}$ .<sup>[1]</sup>
- pH-Dependent Stability: The compound's stability can vary under different pH conditions. While it is resistant to hydrolysis at neutral pH, extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation pathways such as decarboxylation or desulfonation, though the latter is generally difficult.
- Photostability: Aromatic compounds can be susceptible to photodegradation.<sup>[9]</sup> Studies exposing solutions to controlled UV or visible light are necessary to determine its photolytic

stability, a key parameter for formulation development.

## Analytical Methodologies: A Protocol for Quantification

Accurate quantification of **alpha-sulfophenylacetic acid** is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.

### HPLC-UV Protocol

This protocol provides a self-validating system for the separation and quantification of the analyte. The causality for each choice is explained to ensure methodological transparency.

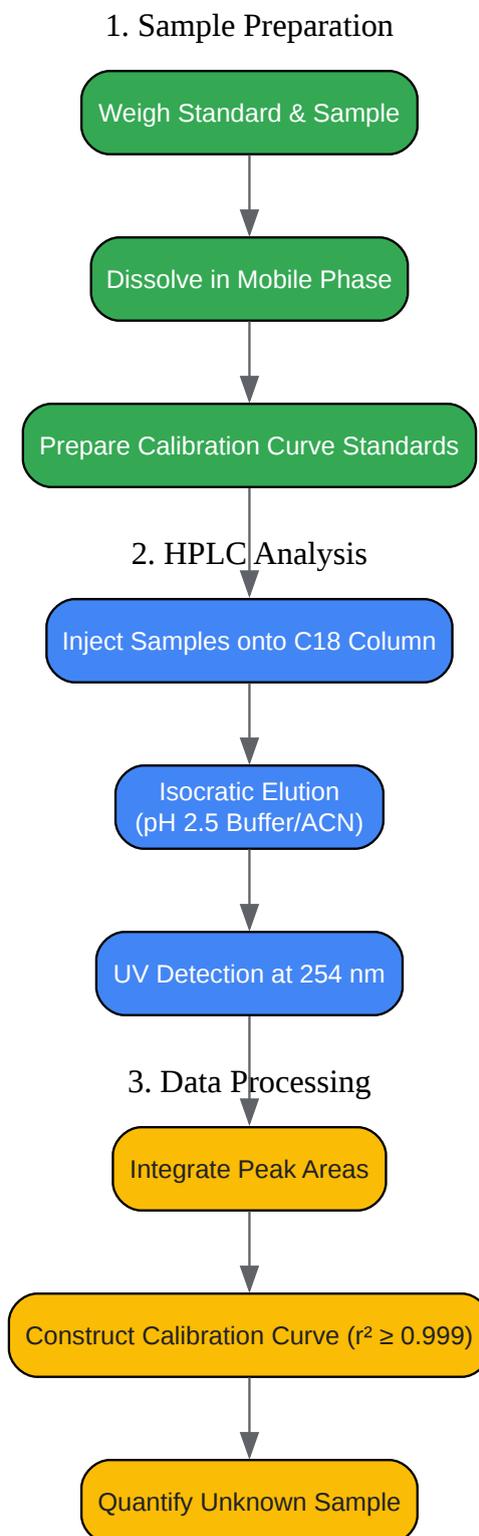
Objective: To determine the purity and concentration of **alpha-Sulfophenylacetic acid**.

Methodology:

- Standard and Sample Preparation:
  - Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
  - Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
  - Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline instability caused by solvent mismatch.
- Chromatographic Conditions:
  - Instrument: Agilent 1260 Infinity II LC System or equivalent.
  - Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
    - Rationale: A C18 reverse-phase column is chosen due to the molecule's moderate polarity, providing good retention and separation from more polar or non-polar

impurities.

- Mobile Phase: Isocratic elution with 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile.
  - Rationale: The acidic pH (2.5) ensures the carboxylic acid group is fully protonated, leading to a single, sharp chromatographic peak and improved retention on the C18 phase. The acetonitrile concentration is optimized for an appropriate retention time (typically 3-7 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
  - Rationale: Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- UV Detection Wavelength: 254 nm.
  - Rationale: This wavelength corresponds to a common absorption maximum for the phenyl ring, providing good sensitivity.
- Data Analysis:
  - Generate a calibration curve by plotting the peak area versus the concentration of the standards.
  - Perform a linear regression analysis. The curve should have a correlation coefficient ( $r^2$ ) of  $\geq 0.999$  for acceptance.
  - Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.



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Caption: Workflow for HPLC-UV analysis of **alpha-sulfophenylacetic acid**.

## Safety and Handling

**alpha-Sulfophenylacetic acid** requires careful handling in a laboratory setting. According to its GHS classification, it presents several hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[2]
- Causes skin irritation and serious eye damage.[2]
- May cause respiratory irritation.[2]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[10]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Avoid dust formation during handling.[4][10]
- In case of contact, rinse the affected area immediately and thoroughly with water. Seek medical attention for eye contact or if symptoms persist.[4]

## Conclusion

**alpha-Sulfophenylacetic acid** is a molecule whose chemical properties are a direct result of the interplay between its phenyl, carboxylic acid, and sulfonic acid functionalities. Its strong diprotic nature, high water solubility, and versatile reactivity at the carboxyl group make it an exceptionally useful building block in medicinal chemistry. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and stability profile, as outlined in this guide, is essential for any scientist aiming to leverage its potential in research and development.

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